
4'-Amino-3'-trifluoromethyl-biphenyl-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is a chemical compound known for its unique structure and properties. It is a cyanated and trifluoromethylated derivative of aniline, often used as a starting material in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens like bicalutamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile typically involves the reaction of trifluoromethylbenzonitrile with aniline derivatives. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)benzonitrile with aniline in the presence of a palladium catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals like bicalutamide, it acts as an antiandrogen by binding to androgen receptors, thereby inhibiting the action of androgens (male hormones) in the body . This inhibition is crucial in the treatment of conditions like prostate cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Another cyanated and trifluoromethylated derivative of aniline.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the nitrile and amino functionalities.
4-(Trifluoromethyl)aniline: Similar structure but without the nitrile group.
Uniqueness
4-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile is unique due to its combination of trifluoromethyl, amino, and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Eigenschaften
Molekularformel |
C14H9F3N2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
4-[4-amino-3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-11(5-6-13(12)19)10-3-1-9(8-18)2-4-10/h1-7H,19H2 |
InChI-Schlüssel |
DNRZRGNYACGQBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)

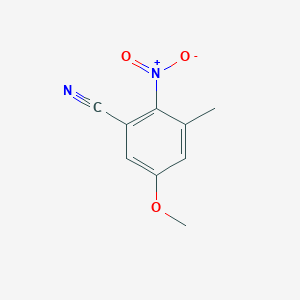
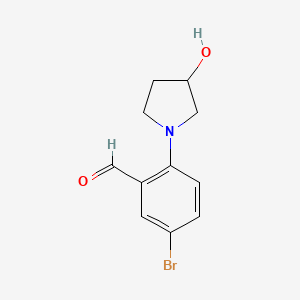
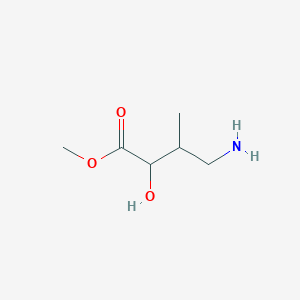
![2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
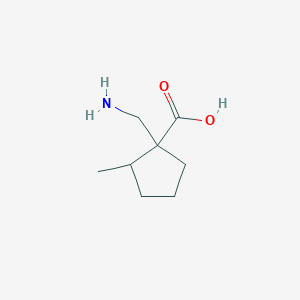

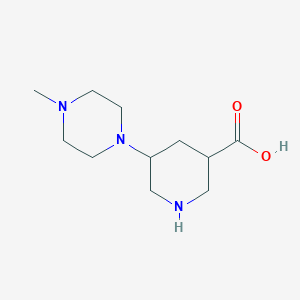


![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)


